N-(3,5-Dichlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
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Overview
Description
N-(3,5-Dichlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide typically involves the reaction of 3,5-dichloroaniline with a suitable quinazolinone precursor. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3,5-Dichlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: can be compared with other quinazolinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and quinazolinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11Cl2N3O2 |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-10-5-11(18)7-12(6-10)20-15(22)8-21-9-19-14-4-2-1-3-13(14)16(21)23/h1-7,9H,8H2,(H,20,22) |
InChI Key |
ZBGNPVGFRHWHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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